molecular formula C10H15N3 B13425672 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B13425672
M. Wt: 177.25 g/mol
InChI Key: UTIVKYZIDNTKEQ-UHFFFAOYSA-N
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Description

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of diazo compounds with alkynyl bromides, which yields pyrazole derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitrile groups to amines.

    Substitution: Halogenation or alkylation can modify the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 3-(3-isobutyl-1H-pyrazol-4-yl)propanamide, while reduction could produce 3-(3-isobutyl-1H-pyrazol-4-yl)propanamine .

Scientific Research Applications

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and targets depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)propanenitrile: Similar structure but lacks the isobutyl group.

    3-(4-isobutyl-1H-pyrazol-5-yl)propanenitrile: Similar but with a different substitution pattern on the pyrazole ring.

Uniqueness

3-(3-isobutyl-1H-pyrazol-4-yl)propanenitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group can enhance its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-[5-(2-methylpropyl)-1H-pyrazol-4-yl]propanenitrile

InChI

InChI=1S/C10H15N3/c1-8(2)6-10-9(4-3-5-11)7-12-13-10/h7-8H,3-4,6H2,1-2H3,(H,12,13)

InChI Key

UTIVKYZIDNTKEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=NN1)CCC#N

Origin of Product

United States

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